molecular formula C14H12O2 B1582894 4'-Phenoxyacetophenone CAS No. 5031-78-7

4'-Phenoxyacetophenone

Cat. No. B1582894
Key on ui cas rn: 5031-78-7
M. Wt: 212.24 g/mol
InChI Key: DJNIFZYQFLFGDT-UHFFFAOYSA-N
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Patent
US04474990

Procedure details

To a frozen solution of 1.70 g. (0.010 mole) diphenyl ether in 1.30 g. (0.012 mole; a 20 mole % excess) acetic anhydride, was added 3.0 ml anhydrous hydrogen fluoride (50% by weight of reactants). A magnetic stirrer was added and the reaction mixture was stirred magnetically and degassed several times while warming to 24° C. in air, and stirred for 18 hours at 24° C. The resultant red solution was poured into a plastic beaker and allowed to evaporate in an air stream/24° C., leaving a crystalline residue. This was crushed in ca 30 ml ice water, collected by filtration, partly air dried and further dried at 40° C. under a vacuum for about 2 hours, yielding 2.0 g. (94.2%) of nearly colorless crystals with a yellow tinge. Analysis showed only 0.73% unreacted diphenyl ether or 99.25% yield of p-phenoxyacetophenone by gas-liquid chromatography GLC. Thin layer chromatography (TLC) showed a very weak fast moving impurity spot corresponding to diphenyl ether while no trace of a slower moving spot which would correspond to a diacylation product was observed. The product had a melting point of 47°-50° C.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99.25%

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](OC(=O)C)(=[O:16])[CH3:15].F>>[O:7]([C:1]1[CH:2]=[CH:3][C:4]([C:14](=[O:16])[CH3:15])=[CH:5][CH:6]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A magnetic stirrer was added
CUSTOM
Type
CUSTOM
Details
degassed several times
STIRRING
Type
STIRRING
Details
stirred for 18 hours at 24° C
Duration
18 h
ADDITION
Type
ADDITION
Details
The resultant red solution was poured into a plastic beaker
CUSTOM
Type
CUSTOM
Details
to evaporate in an air stream/24° C.
CUSTOM
Type
CUSTOM
Details
leaving a crystalline residue
FILTRATION
Type
FILTRATION
Details
collected by filtration, partly air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
further dried at 40° C. under a vacuum for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
yielding 2.0 g

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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